Prasugrel-d5 is a deuterated form of prasugrel, a thienopyridine derivative used primarily as an antiplatelet medication. Prasugrel is classified as a prodrug, which means it requires metabolic activation to exert its pharmacological effects. It is specifically designed to inhibit the P2Y12 receptor on platelets, thereby reducing platelet aggregation and the risk of thrombotic cardiovascular events. Prasugrel was developed by Daiichi Sankyo Co. and is marketed in collaboration with Eli Lilly and Company for patients with acute coronary syndrome undergoing percutaneous coronary intervention. The deuterated variant, prasugrel-d5, is used in research to study pharmacokinetics and metabolic pathways without interference from the non-deuterated compound .
The synthesis of prasugrel-d5 involves several chemical transformations that can be complex due to the need for isotopic labeling. The general synthetic route for prasugrel begins with the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the presence of a base and acetonitrile. The resulting compound undergoes further reactions to introduce the necessary functional groups while ensuring that deuterium atoms are incorporated at specific positions .
For example, during one synthetic step, hydrochloric acid is added to a suspension of an intermediate compound at elevated temperatures, followed by pH adjustment and extraction processes that yield the desired product with high purity. The use of deuterated solvents or reagents at key stages helps in achieving the final deuterated product efficiently .
Prasugrel-d5 retains the core structure of prasugrel but includes five deuterium atoms. The molecular formula for prasugrel is , while for prasugrel-d5, it would be . The presence of deuterium alters certain physical properties such as mass and potentially affects its metabolic pathways. The molecular weight of prasugrel-d5 can be calculated considering the substitution of hydrogen atoms with deuterium, resulting in a higher molecular weight than its non-deuterated counterpart .
Prasugrel-d5 participates in several chemical reactions typical of thienopyridine derivatives. Its primary reaction involves conversion into an active metabolite through hepatic metabolism mediated by cytochrome P450 enzymes. In this process, prasugrel-d5 is hydrolyzed to form a thiolactone intermediate, which is subsequently transformed into the active metabolite that irreversibly binds to the P2Y12 receptor on platelets. This mechanism significantly reduces platelet aggregation and activation .
Furthermore, studies involving prasugrel-d5 can provide insights into metabolic pathways and drug interactions due to its distinct isotopic signature, allowing for precise tracking in biological systems.
Prasugrel-d5 functions as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is converted into its active thiol metabolite (R-138727), which binds covalently to the receptor, preventing adenosine diphosphate from activating it. This blockade inhibits the activation of the glycoprotein IIb/IIIa receptor complex, crucial for platelet aggregation. The antiplatelet effect lasts for the lifespan of the platelets (approximately 7-10 days), making prasugrel-d5 effective in preventing thrombotic events during acute coronary syndromes .
Prasugrel-d5 exhibits similar physical properties to prasugrel but with variations due to deuteration:
These properties can impact its pharmacokinetics and bioavailability .
Prasugrel-d5 is primarily used in pharmacokinetic studies to understand drug metabolism and interactions without interference from non-deuterated forms. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: